Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1779132-15-8
VCID: VC4225427
InChI: InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3
SMILES: COC(=O)C1=CN2C=NN=C2N=C1
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

CAS No.: 1779132-15-8

Cat. No.: VC4225427

Molecular Formula: C7H6N4O2

Molecular Weight: 178.151

* For research use only. Not for human or veterinary use.

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate - 1779132-15-8

Specification

CAS No. 1779132-15-8
Molecular Formula C7H6N4O2
Molecular Weight 178.151
IUPAC Name methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3
Standard InChI Key GCEWQDUATJYLKR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=NN=C2N=C1

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of methyl triazolo[4,3-a]pyrimidine-6-carboxylate features a planar triazolopyrimidine core with distinct electronic properties. X-ray crystallographic analyses of analogous compounds reveal that the triazolopyrimidine ring system exhibits minimal deviation from planarity (r.m.s. deviation = 0.02 Å), with the ester group inclined at 57.8° relative to the central ring . This non-coplanar orientation arises from steric interactions between the methyl ester and adjacent substituents, as evidenced by torsional angles of -56.1° in related ethyl esters .

Molecular Descriptors and Stability

Key physicochemical parameters for derivatives of this scaffold include:

PropertyValueSource Compound
Molecular weight282.30 g/molEthyl 5-methyl-7-phenyl analog
logP1.55–1.73Methyl 7-(3-hydroxyphenyl)
Hydrogen bond acceptors6
Polar surface area76.78 Ų

The moderate logP values (1.55–1.73) suggest favorable membrane permeability, while the substantial polar surface area (76.78 Ų) indicates potential for forming multiple hydrogen bonds with biological targets . Crystal packing analyses reveal stabilization through C–H···O hydrogen bonds (2.40–2.60 Å) and π-π interactions between aromatic systems (intercentroid distance = 3.858 Å) .

Synthetic Methodologies and Reaction Pathways

The synthesis of methyl triazolo[4,3-a]pyrimidine-6-carboxylate derivatives typically employs multistep strategies involving cyclization and functional group interconversion.

Key Intermediate Formation

A representative synthesis begins with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 85°C to yield dihydrazinylpyrazine intermediates . Subsequent cyclization using triethoxymethane at 80°C generates the triazolo[4,3-a]pyrazine core . Esterification at the 6-position is achieved via reaction with methyl chloroformate or through transesterification of ethyl analogs under acidic conditions .

Scheme 1: Synthetic route to triazolopyrimidine esters

  • Nucleophilic substitution:
    C4H2Cl2N2+N2H4C4H4N4+2HCl\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_4\text{H}_4\text{N}_4 + 2\text{HCl}

  • Cyclization:
    C4H4N4+HCO(OEt)3C5H3N5+3EtOH\text{C}_4\text{H}_4\text{N}_4 + \text{HCO(OEt)}_3 \rightarrow \text{C}_5\text{H}_3\text{N}_5 + 3\text{EtOH}

  • Esterification:
    C5H3N5CO2H+CH3OHC6H5N5O2CH3\text{C}_5\text{H}_3\text{N}_5\text{CO}_2\text{H} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}_5\text{O}_2\text{CH}_3

Structural Modifications

Biological Activity and Mechanism of Action

Methyl triazolo[4,3-a]pyrimidine-6-carboxylate derivatives demonstrate potent antiproliferative effects across multiple cancer cell lines, with IC₅₀ values frequently below 1 µM .

Kinase Inhibition Profiling

The most active compound reported (17l) inhibits c-Met kinase with an IC₅₀ of 26 nM, comparable to the reference inhibitor foretinib . Molecular docking studies attribute this activity to:

  • Triazole nitrogen coordination with kinase hinge region residues

  • Ester carbonyl interaction with Lys1110 of c-Met

  • Hydrophobic packing of the methyl group in a subpocket

Cellular Effects in A549 Lung Cancer

At 1 µM concentration, derivative 17l induces:

  • Cell cycle arrest: 62.3% of cells in G0/G1 phase (vs. 48.1% control)

  • Apoptosis activation: 28.4% early apoptotic cells after 48h treatment

  • VEGFR-2 inhibition: 94% suppression at 100 nM

Pharmacological Applications and Drug Design

The triazolopyrimidine scaffold serves multiple roles in medicinal chemistry:

Bioisosteric Replacements

  • Purine mimicry: The isoelectronic relationship with adenine enables adenosine receptor modulation .

  • Carboxylic acid surrogate: The electron-deficient ring system mimics carboxylate groups in metalloproteinase inhibitors .

Chelation-Based Therapeutics

Structural analogs demonstrate metal-binding capacity through:
TP+Fe2+[Fe(TP)2]2+\text{TP} + \text{Fe}^{2+} \rightarrow [\text{Fe}(\text{TP})_2]^{2+}
Such complexes exhibit antiparasitic activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .

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